N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide
Description
N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide is a synthetic organic compound characterized by its unique triazole and sulfonamide functional groups
Properties
IUPAC Name |
N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-10-6-12(7-11(2)14(10)21-5)9-17(3)22(19,20)13-8-15-16-18(13)4/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXLHMRLQZLGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN(C)S(=O)(=O)C2=CN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC). This step is crucial for forming the core structure of the compound.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide.
Methoxy and Dimethyl Substitutions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the sulfonamide formation to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carboxyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the aromatic ring.
Major Products
Oxidation: Hydroxylated and carboxylated derivatives.
Reduction: Amines and other reduced forms of the sulfonamide.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator. Its triazole and sulfonamide groups are known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, which are being investigated in preclinical studies.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide
- N-[(3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide
- N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methyltriazole-4-sulfonamide
Uniqueness
N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N,3-dimethyltriazole-4-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and dimethyl groups on the phenyl ring enhances its lipophilicity and potential for membrane permeability, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
